REACTION_SMILES
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[CH3:2][O:3][c:4]1[cH:5][c:6]2[c:11]([cH:12][cH:13]1)[C:10]([c:14]1[cH:15][cH:16][c:17]([O:18][CH2:19][CH2:20][N:21]3[CH2:22][CH2:23][CH2:24][CH2:25]3)[cH:26][cH:27]1)=[C:9]([c:28]1[cH:29][cH:30][cH:31][cH:32][cH:33]1)[CH2:8][CH2:7]2.[CH3:34][CH2:35][OH:36].[CH3:37][OH:38].[ClH:1].[OH-:39].[OH-:40].[Pd+2:41]>>[CH3:2][O:3][c:4]1[cH:5][c:6]2[c:11]([cH:12][cH:13]1)[CH:10]([c:14]1[cH:15][cH:16][c:17]([O:18][CH2:19][CH2:20][N:21]3[CH2:22][CH2:23][CH2:24][CH2:25]3)[cH:26][cH:27]1)[CH:9]([c:28]1[cH:29][cH:30][cH:31][cH:32][cH:33]1)[CH2:8][CH2:7]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc2c(c1)CCC(c1ccccc1)=C2c1ccc(OCCN2CCCC2)cc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
[OH-]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
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[OH-]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Pd+2]
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Name
|
|
Type
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product
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Smiles
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COc1ccc2c(c1)CCC(c1ccccc1)C2c1ccc(OCCN2CCCC2)cc1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[CH3:2][O:3][c:4]1[cH:5][c:6]2[c:11]([cH:12][cH:13]1)[C:10]([c:14]1[cH:15][cH:16][c:17]([O:18][CH2:19][CH2:20][N:21]3[CH2:22][CH2:23][CH2:24][CH2:25]3)[cH:26][cH:27]1)=[C:9]([c:28]1[cH:29][cH:30][cH:31][cH:32][cH:33]1)[CH2:8][CH2:7]2.[CH3:34][CH2:35][OH:36].[CH3:37][OH:38].[ClH:1].[OH-:39].[OH-:40].[Pd+2:41]>>[CH3:2][O:3][c:4]1[cH:5][c:6]2[c:11]([cH:12][cH:13]1)[CH:10]([c:14]1[cH:15][cH:16][c:17]([O:18][CH2:19][CH2:20][N:21]3[CH2:22][CH2:23][CH2:24][CH2:25]3)[cH:26][cH:27]1)[CH:9]([c:28]1[cH:29][cH:30][cH:31][cH:32][cH:33]1)[CH2:8][CH2:7]2
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1ccc2c(c1)CCC(c1ccccc1)=C2c1ccc(OCCN2CCCC2)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Pd+2]
|
Name
|
|
Type
|
product
|
Smiles
|
COc1ccc2c(c1)CCC(c1ccccc1)C2c1ccc(OCCN2CCCC2)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |